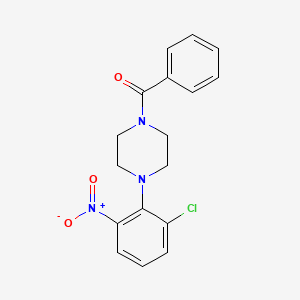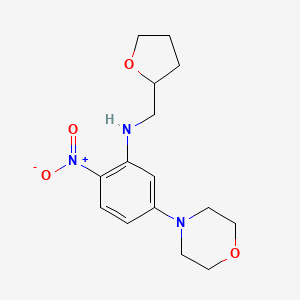
5-(4-morpholinyl)-2-nitro-N-(tetrahydro-2-furanylmethyl)aniline
Übersicht
Beschreibung
5-(4-morpholinyl)-2-nitro-N-(tetrahydro-2-furanylmethyl)aniline, also known as MNFA, is a chemical compound that has been of interest to researchers due to its potential applications in scientific research.
Wirkmechanismus
5-(4-morpholinyl)-2-nitro-N-(tetrahydro-2-furanylmethyl)aniline works by binding to the active site of PTP1B, preventing it from dephosphorylating its substrates. This leads to an increase in insulin signaling, which can have beneficial effects on glucose metabolism and energy homeostasis.
Biochemical and Physiological Effects
Studies have shown that this compound can improve glucose tolerance and insulin sensitivity in mice, suggesting that it may have potential therapeutic applications for diabetes and other metabolic disorders. Additionally, this compound has been shown to have anti-inflammatory effects, which could make it useful for treating inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(4-morpholinyl)-2-nitro-N-(tetrahydro-2-furanylmethyl)aniline in lab experiments is its specificity for PTP1B, which allows researchers to study the effects of inhibiting this protein without affecting other pathways. However, this compound is not without its limitations. For example, it has a short half-life in vivo, which can make it difficult to achieve sustained inhibition of PTP1B.
Zukünftige Richtungen
There are several potential future directions for research on 5-(4-morpholinyl)-2-nitro-N-(tetrahydro-2-furanylmethyl)aniline. One possibility is to explore its therapeutic potential for diabetes and other metabolic disorders. Another direction could be to investigate its anti-inflammatory effects and potential use in treating inflammatory diseases. Additionally, researchers could work to develop analogs of this compound with improved pharmacokinetic properties and selectivity for PTP1B.
Wissenschaftliche Forschungsanwendungen
5-(4-morpholinyl)-2-nitro-N-(tetrahydro-2-furanylmethyl)aniline has been used in scientific research as a tool to study the function of certain proteins. Specifically, this compound has been shown to inhibit the activity of the protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling. By inhibiting PTP1B, this compound can help researchers better understand the role of this protein in various physiological processes.
Eigenschaften
IUPAC Name |
5-morpholin-4-yl-2-nitro-N-(oxolan-2-ylmethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c19-18(20)15-4-3-12(17-5-8-21-9-6-17)10-14(15)16-11-13-2-1-7-22-13/h3-4,10,13,16H,1-2,5-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWQHTYKGWZXPCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=C(C=CC(=C2)N3CCOCC3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-{[(2,5-dimethoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)isonicotinamide](/img/structure/B3984457.png)
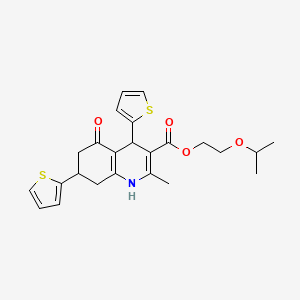
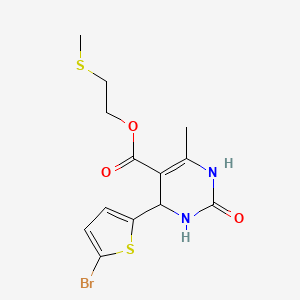
![cyclopentyl 4-[4-(acetyloxy)phenyl]-2-methyl-5-oxo-7-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B3984489.png)

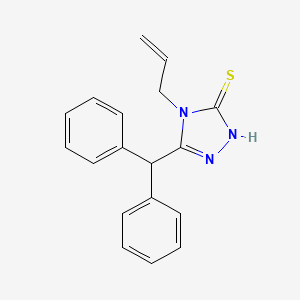
![N-[4-(benzyloxy)phenyl]-2-(4-methyl-1-piperazinyl)acetamide](/img/structure/B3984505.png)
![3-ethoxy-N-{[(4-methoxy-2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3984509.png)
![N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B3984516.png)
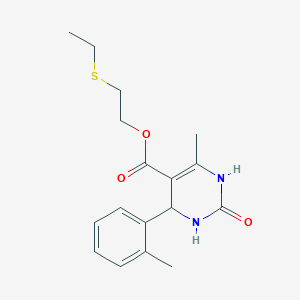
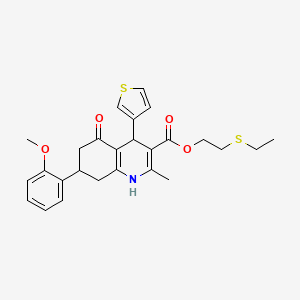
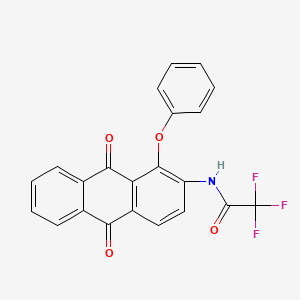
![2-{5-[4-(4-fluorobenzoyl)-1-piperazinyl]-2-nitrophenyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3984559.png)
